molecular formula C23H17FO4 B2806171 7-[(4-fluorophenyl)methoxy]-3-(4-methoxyphenyl)-4H-chromen-4-one CAS No. 331809-55-3

7-[(4-fluorophenyl)methoxy]-3-(4-methoxyphenyl)-4H-chromen-4-one

Cat. No.: B2806171
CAS No.: 331809-55-3
M. Wt: 376.383
InChI Key: SRGXLIJKTOFSES-UHFFFAOYSA-N
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Description

7-[(4-Fluorophenyl)methoxy]-3-(4-methoxyphenyl)-4H-chromen-4-one is a synthetic isoflavone derivative characterized by a chromen-4-one core substituted at positions 3 and 6. The 3-position features a 4-methoxyphenyl group, while the 7-position is modified with a 4-fluorobenzyloxy moiety.

Properties

IUPAC Name

7-[(4-fluorophenyl)methoxy]-3-(4-methoxyphenyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17FO4/c1-26-18-8-4-16(5-9-18)21-14-28-22-12-19(10-11-20(22)23(21)25)27-13-15-2-6-17(24)7-3-15/h2-12,14H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRGXLIJKTOFSES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17FO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(4-fluorophenyl)methoxy]-3-(4-methoxyphenyl)-4H-chromen-4-one typically involves the condensation of appropriate phenolic and fluorophenolic compounds with chromen-4-one derivatives. The reaction is usually carried out under basic conditions using catalysts such as potassium carbonate or sodium hydroxide . The reaction mixture is heated to reflux, and the product is isolated through crystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. Flow microreactor systems have been employed to introduce functional groups efficiently, making the process more sustainable and scalable .

Chemical Reactions Analysis

Types of Reactions

7-[(4-fluorophenyl)methoxy]-3-(4-methoxyphenyl)-4H-chromen-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols.

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research has demonstrated that 7-[(4-fluorophenyl)methoxy]-3-(4-methoxyphenyl)-4H-chromen-4-one exhibits significant anticancer properties. Studies indicate that it can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest, making it a promising candidate for cancer treatment .

2. Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. It has shown effectiveness in reducing inflammation in models of rheumatoid arthritis and other inflammatory conditions. The anti-inflammatory action is attributed to the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2) .

3. Antioxidant Properties
this compound has been identified as a potent antioxidant. Its ability to scavenge free radicals can protect cells from oxidative stress, which is linked to various diseases, including neurodegenerative disorders and cardiovascular diseases .

Agricultural Applications

1. Pesticide Development
The compound's structural features suggest potential applications in agrochemicals, particularly as a pesticide or herbicide. Preliminary studies indicate that it may possess herbicidal activity against certain weed species, which could be beneficial in sustainable agriculture practices .

2. Plant Growth Regulation
Research into plant growth regulators has indicated that flavonoids like this compound can influence plant growth and development. This compound may enhance root development and flowering in various plant species, making it a candidate for use in horticulture .

Material Science Applications

1. Photovoltaic Materials
The unique electronic properties of flavonoids have led to investigations into their use in organic photovoltaic devices. The incorporation of this compound into polymer matrices may improve the efficiency of solar cells by enhancing light absorption and charge transport .

2. Nanocomposites
This compound can also be utilized in the development of nanocomposite materials. Its compatibility with various polymers allows for the creation of nanocomposites with enhanced mechanical properties and thermal stability, which can be applied in packaging and construction materials .

Case Studies

Case Study 1: Anticancer Research
A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of this compound on human breast cancer cells (MCF-7). Results showed a dose-dependent inhibition of cell proliferation and induction of apoptosis via mitochondrial pathways .

Case Study 2: Anti-inflammatory Effects
In an experimental model published in Phytotherapy Research, researchers demonstrated that treatment with this compound significantly reduced paw edema in rats, suggesting its potential as a therapeutic agent for inflammatory diseases .

Mechanism of Action

The mechanism of action of 7-[(4-fluorophenyl)methoxy]-3-(4-methoxyphenyl)-4H-chromen-4-one involves its interaction with various molecular targets and pathways. It is known to inhibit specific enzymes, modulate signal transduction pathways, and induce apoptosis in cancer cells . The presence of fluorine and methoxy groups enhances its binding affinity to target proteins, making it a potent bioactive compound .

Comparison with Similar Compounds

Substituent Analysis at Position 7

The 7-position substituent significantly influences biological activity and physicochemical properties:

Compound R7 Substituent Key Features
Target Compound 4-Fluorobenzyloxy Balances lipophilicity and electronic effects; fluorine enhances metabolic stability and binding interactions .
Formononetin Hydroxy Natural isoflavone with antioxidant and estrogenic activity; hydroxyl group increases polarity but reduces metabolic stability .
Compound 1 () 2-(Piperidin-1-yl)ethoxy Bulky amine group improves AChE/BuChE dual inhibition but may increase toxicity .
4a () 4-Chlorophenoxy-2-oxoethoxy Chlorine and ketone groups enhance α-glucosidase inhibition but introduce steric hindrance .
3d () Fluoro, Iodo Halogenated derivatives show cholinesterase inhibition; iodine’s polarizability vs. fluorine’s electronegativity affects binding .

Substituent Analysis at Position 3

The 4-methoxyphenyl group at position 3 is conserved in many analogs, contributing to π-π stacking and hydrophobic interactions with target proteins. Exceptions include:

  • Penduletin () : Multiple methoxy groups (3,6,7-trimethoxy) enhance PDE-1 inhibition but reduce solubility .

Enzyme Inhibition

  • AChE/BuChE Inhibition : Piperidine- and amine-substituted derivatives () show dual inhibition (IC50 ~0.1–10 µM), while the target’s fluorobenzyloxy group may optimize binding to catalytic sites without excessive bulk .
  • α-Glucosidase Inhibition : Chlorophenyl-oxoethoxy derivatives () exhibit IC50 values <50 µM, suggesting the target’s fluorophenyl group could similarly enhance activity through hydrophobic interactions .
  • Antioxidant Activity: Hydroxyl-substituted analogs (e.g., formononetin) show strong radical scavenging, whereas methoxy/fluorine substitutions prioritize target specificity over antioxidant effects .

Metabolic Stability

  • Bulky substituents (e.g., piperidine in ) may hinder CYP450 metabolism but increase molecular weight and logP, affecting absorption .

Biological Activity

7-[(4-fluorophenyl)methoxy]-3-(4-methoxyphenyl)-4H-chromen-4-one, a derivative of chromenone, has garnered attention in recent years due to its potential biological activities. This compound is characterized by its unique structural features, including the presence of fluorine and methoxy groups, which may enhance its pharmacological properties. This article reviews the biological activity of this compound based on diverse sources, including synthetic methods, mechanisms of action, and specific case studies highlighting its therapeutic potential.

The synthesis of this compound typically involves the condensation of 4-fluorophenylmethanol with 7-hydroxy-4-oxochromen-3-yl derivatives under basic conditions. Common solvents include dimethylformamide (DMF), with potassium carbonate often used as a base to facilitate the reaction. The resulting compound exhibits a molecular formula of C24H21F O5 and a molecular weight of 396.42 g/mol .

PropertyValue
Molecular FormulaC24H21F O5
Molecular Weight396.42 g/mol
IUPAC NameThis compound

The biological activity of this compound is believed to stem from its interaction with various molecular targets within the body. Preliminary studies suggest that it may exert anti-inflammatory and antioxidant effects by inhibiting key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenases (LOX) . The presence of the fluorine atom is thought to enhance binding affinity to these targets due to its electron-withdrawing properties, facilitating stronger interactions through hydrogen bonding and π-π stacking .

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. In vitro assays demonstrated that it effectively scavenges free radicals, thereby reducing oxidative stress in cellular models. This activity is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory capabilities. In vitro studies revealed that it could significantly inhibit the production of pro-inflammatory cytokines in activated macrophages, suggesting its potential use in managing inflammatory diseases .

Antimicrobial Activity

In addition to its antioxidant and anti-inflammatory properties, this compound has shown promising antimicrobial activity against various pathogens. Specifically, it demonstrated moderate inhibitory effects on Gram-positive bacteria and fungi, indicating its potential as an antimicrobial agent .

Case Studies

  • Cytotoxicity Against Cancer Cells : A study evaluating the cytotoxic effects of this compound on breast cancer MCF-7 cells reported an IC50 value of approximately 15 µM, indicating significant anti-cancer activity .
  • Biofilm Inhibition : Another investigation assessed the compound's ability to inhibit biofilm formation in Staphylococcus aureus and Pseudomonas aeruginosa. Results showed a reduction in biofilm biomass by over 50% at concentrations comparable to its minimum inhibitory concentration (MIC) .

Q & A

Q. What are the optimized synthetic routes for 7-[(4-fluorophenyl)methoxy]-3-(4-methoxyphenyl)-4H-chromen-4-one, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via multi-step organic reactions. A common approach involves condensation reactions using substituted phenols and β-ketoesters under acid catalysis (e.g., Pechmann condensation). For example:
  • Step 1 : React 4-fluorobenzyl bromide with a hydroxylated chromenone precursor in DMF with K₂CO₃ as a base (70–75% yield) .

  • Step 2 : Purify via column chromatography (petroleum ether/ethyl acetate, 15:1 v/v) to isolate the final product .

  • Key Variables : Solvent polarity (DMF vs. ethanol), temperature (reflux vs. 78°C), and catalyst choice (DMAP vs. pyridine) significantly impact yield and purity .

    • Table 1 : Synthesis Optimization
StepReagents/ConditionsYieldPurity (HPLC)Reference
1DMF, K₂CO₃, 80°C75%98%
2Pyridine, CH₂Cl₂, reflux66.8%95%

Q. Which analytical techniques are critical for characterizing structural and purity parameters of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methoxy and fluorophenyl groups). For example, aromatic protons appear at δ 6.8–7.5 ppm .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 378.12) .
  • X-ray Crystallography : Resolves crystal packing and torsion angles (e.g., triclinic P1 space group with a = 6.45 Å, b = 7.08 Å) .

Q. How is the compound screened for preliminary biological activity in academic settings?

  • Methodological Answer :
  • Antimicrobial Assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution (MIC values reported in µg/mL) .
  • Antioxidant Screening : DPPH radical scavenging assays (IC₅₀ compared to ascorbic acid) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution) alter the compound’s bioactivity and mechanism of action?

  • Methodological Answer :
  • Fluorine vs. Chlorine : Fluorine enhances metabolic stability and membrane permeability, while chlorine increases electrophilicity and target binding affinity (e.g., kinase inhibition) .

  • SAR Studies : Replace the 4-methoxyphenyl group with a thiazole ring to improve anticancer potency (IC₅₀ reduced from 25 µM to 8 µM in MDA-MB-231 cells) .

    • Table 2 : Bioactivity Comparison of Derivatives
DerivativeSubstituent (R)Anticancer IC₅₀ (µM)Antibacterial MIC (µg/mL)
Parent4-Fluorophenyl2532
Analog 14-Chlorophenyl1864
Analog 2Thiazole816

Q. How can researchers resolve contradictions in reported biological data (e.g., varying IC₅₀ values across studies)?

  • Methodological Answer :
  • Standardized Protocols : Use identical cell lines (e.g., ATCC-certified HeLa), culture conditions (RPMI-1640, 10% FBS), and assay durations (48–72 hrs) .
  • Batch Purity Analysis : Impurities >2% (e.g., unreacted intermediates) may skew results. Validate via HPLC-MS .
  • Meta-Analysis : Compare datasets using tools like PRISMA to identify outliers (e.g., IC₅₀ discrepancies >50% excluded) .

Q. What advanced computational methods predict the compound’s interaction with biological targets?

  • Methodological Answer :
  • Molecular Docking : AutoDock Vina simulates binding to EGFR (PDB ID: 1M17). The fluorophenyl group forms π-π interactions with Phe 723, while the chromenone core hydrogen-bonds with Lys 721 .
  • MD Simulations : GROMACS assesses binding stability (RMSD <2 Å over 100 ns) .
  • ADMET Prediction : SwissADME calculates logP (3.2) and BBB permeability (CNS < -2), indicating limited neurotoxicity .

Q. What strategies mitigate synthetic challenges (e.g., low yield in final coupling steps)?

  • Methodological Answer :
  • Microwave-Assisted Synthesis : Reduces reaction time from 24 hrs to 30 mins and improves yield by 15% .
  • Protecting Groups : Use tert-butyldimethylsilyl (TBS) to shield hydroxyl groups during benzylation, preventing side reactions .
  • Flow Chemistry : Continuous reactors enhance mixing and heat transfer, achieving >90% conversion in Pechmann condensations .

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